Carbarsone chemical structure and properties
Carbarsone chemical structure and properties
This in-depth technical guide provides a detailed overview of the chemical structure, properties, and biological activities of Carbarsone. It is intended for researchers, scientists, and drug development professionals, offering a thorough resource on this organoarsenic compound.
Chemical Structure and Identification
Carbarsone, with the IUPAC name [4-(carbamoylamino)phenyl]arsonic acid, is an organoarsenic compound.[1] Its structure is characterized by a central phenylarsonic acid moiety with a carbamoylamino (urea) group at the para position.
Table 1: Chemical Identifiers for Carbarsone
| Identifier | Value |
| IUPAC Name | [4-(carbamoylamino)phenyl]arsonic acid[1] |
| SMILES | C1=CC(=CC=C1NC(=O)N)--INVALID-LINK--(O)O[1] |
| CAS Number | 121-59-5[1] |
| PubChem CID | 8480[1] |
| Molecular Formula | C7H9AsN2O4[1] |
Physicochemical Properties
Carbarsone is a white, odorless crystalline powder with a slightly acidic taste.[2][3] It is slightly soluble in water and ethanol but soluble in solutions of alkali hydroxides and carbonates.[4]
Table 2: Physicochemical Properties of Carbarsone
| Property | Value |
| Molecular Weight | 260.08 g/mol [1] |
| Melting Point | 174 °C (345 °F)[1] |
| Water Solubility | 1 to 10 mg/mL at 21.7 °C (71.1 °F)[1] |
| pKa (Strongest Acidic) | 3.5 - 3.78[5] |
| Physical Description | White powder or solid[1][6] |
Experimental Protocols
Synthesis of Carbarsone from p-Arsanilic Acid
This protocol describes a common method for the synthesis of Carbarsone starting from p-arsanilic acid.
Materials:
-
p-Arsanilic acid
-
Urea
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated carbon
-
Distilled water
-
Reaction vessel with reflux condenser and stirrer
-
Heating mantle
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Preparation of the reaction mixture: In a suitable reaction vessel, dissolve a specific molar equivalent of p-arsanilic acid in an aqueous solution of sodium hydroxide.
-
Addition of urea: To the stirred solution, add a molar excess of urea.
-
Heating and reflux: Heat the mixture to reflux and maintain this temperature for several hours to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography.
-
Acidification and precipitation: After cooling the reaction mixture to room temperature, slowly add hydrochloric acid with continuous stirring until the pH of the solution reaches approximately 3-4. Carbarsone will precipitate out of the solution.
-
Purification: The crude Carbarsone precipitate is collected by filtration. It can be further purified by recrystallization. This typically involves dissolving the crude product in a hot alkaline solution, treating with activated carbon to remove colored impurities, filtering the hot solution, and then re-precipitating the Carbarsone by acidification with hydrochloric acid.
-
Drying: The purified Carbarsone is washed with cold distilled water and dried under vacuum to yield the final product.
Determination of Carbarsone Solubility (Shake-Flask Method based on OECD TG 105)
This protocol outlines the determination of the water solubility of Carbarsone using the shake-flask method, a widely accepted technique for establishing the saturation mass concentration of a substance in water.[4][7][8][9]
Materials:
-
Carbarsone (analytical standard)
-
Distilled or deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector or other suitable analytical instrument for quantification
Procedure:
-
Preparation of a saturated solution: Add an excess amount of Carbarsone to a known volume of water in a flask. The excess solid should be visible to ensure saturation.
-
Equilibration: Place the flask in a thermostatically controlled shaker bath set at a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase separation: After equilibration, allow the undissolved solid to settle. Separate the saturated aqueous phase from the excess solid by centrifugation at a high speed.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of water to a concentration that falls within the linear range of the analytical method. Analyze the concentration of Carbarsone in the diluted solution using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the water solubility of Carbarsone in mg/L or mol/L based on the measured concentration and the dilution factor.
Determination of Carbarsone pKa (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) of Carbarsone using potentiometric titration.[3][10]
Materials:
-
Carbarsone
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Distilled, carbonate-free water
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Magnetic stirrer
Procedure:
-
Preparation of the Carbarsone solution: Accurately weigh a known amount of Carbarsone and dissolve it in a known volume of carbonate-free water. A co-solvent like methanol may be used if solubility is low, but the results will be for that specific solvent mixture. Add KCl to maintain a constant ionic strength.
-
Titration setup: Place the Carbarsone solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Titrate the solution with the standardized NaOH solution, adding the titrant in small, precise increments. After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added. Continue the titration past the equivalence point.
-
Data analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa can be determined from the titration curve. It is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
HPLC Analysis of Carbarsone in Animal Feed
This protocol provides a method for the quantitative analysis of Carbarsone in animal feed using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][6]
Materials:
-
Carbarsone (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or acetic acid (analytical grade)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
-
HPLC system equipped with a C18 column and a UV detector
Procedure:
-
Sample extraction:
-
Weigh a representative sample of the ground animal feed.
-
Add a suitable extraction solvent (e.g., a mixture of methanol and aqueous buffer).
-
Extract the Carbarsone by shaking or sonication.
-
Centrifuge the mixture to pellet the solid feed particles.
-
-
Sample clean-up (if necessary):
-
The supernatant may require a clean-up step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove impurities.
-
Elute the Carbarsone with a stronger solvent (e.g., methanol).
-
-
HPLC analysis:
-
Mobile phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile or methanol.
-
Column: A C18 reversed-phase column is commonly used.
-
Flow rate: A typical flow rate is around 1 mL/min.
-
Detection: Carbarsone can be detected by UV absorbance at a specific wavelength (e.g., around 254 nm).
-
Quantification: Prepare a calibration curve using standard solutions of Carbarsone. Inject the prepared sample extract into the HPLC system and determine the concentration of Carbarsone by comparing its peak area to the calibration curve.
-
Mechanism of Action and Biological Activity
Carbarsone is an antiprotozoal agent effective against various parasites, most notably Entamoeba histolytica, the causative agent of amoebiasis.[2] Like other pentavalent arsenicals, Carbarsone is believed to be a prodrug that is reduced in vivo to its more toxic trivalent form.
The primary mechanism of action of arsenicals is the inhibition of sulfhydryl-dependent enzymes.[11] The trivalent arsenic atom has a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins. By binding to these groups, Carbarsone can inactivate essential enzymes involved in key metabolic pathways of the parasite.
While a specific, detailed signaling pathway for Carbarsone has not been fully elucidated, its action can be understood as a disruption of critical cellular processes due to widespread enzyme inhibition.
Caption: Proposed mechanism of action of Carbarsone.
Metabolism
The metabolism of Carbarsone primarily involves its reduction to the trivalent arsenic form, which is the active antiprotozoal agent. In mammals, ingested arsenic compounds, including Carbarsone, can undergo methylation in the liver, a detoxification process that facilitates their excretion in the urine. Experimental studies in poultry have shown that Carbarsone is metabolized and its residues can be found in tissues.
Caption: General metabolic workflow of Carbarsone.
Conclusion
Carbarsone is a well-characterized organoarsenic compound with established antiprotozoal properties. Its chemical structure and physicochemical properties have been extensively documented. While its precise molecular targets and the specific signaling pathways it disrupts are not fully understood, its mechanism of action is generally attributed to the inhibition of sulfhydryl-dependent enzymes in parasites. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound. Further research is warranted to elucidate the specific enzymatic targets of Carbarsone to better understand its biological activity and potential for drug development.
References
- 1. Development of a high-performance liquid chromatography method for the simultaneous quantification of four organoarsenic compounds in the feeds of swine and chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiamoebic drugs for treating amoebic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. oecd.org [oecd.org]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. filab.fr [filab.fr]
- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Entamoeba histolytica and E. invadens: sulfhydryl-dependent proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
